molecular formula C14H16BrNO4 B2529397 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione CAS No. 126435-01-6

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione

Cat. No.: B2529397
CAS No.: 126435-01-6
M. Wt: 342.189
InChI Key: GDVLRXGUVTYNSD-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core with a 4-bromo-3,3-dimethoxybutyl substituent.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and certain forms of memory . By modulating the activity of dopamine receptors, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver

Result of Action

It has been suggested that the compound may have therapeutic potential due to its interaction with dopamine receptors . For example, one study found that a similar compound was able to reverse Parkinsonism in a mouse model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and methoxylation reactions. One common approach involves the reaction of 4-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobutyl)isoindole-1,3-dione
  • 2-(4-Bromobutoxy)isoindoline-1,3-dione
  • 4-Bromoisoindoline-1,3-dione

Uniqueness

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is unique due to the presence of the 3,3-dimethoxybutyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLRXGUVTYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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